6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
Properties
IUPAC Name |
6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYKEPCKWGOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Pathway and Reaction Conditions
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of cyclopropyl-substituted hydrazine intermediate | Cyclopropylamine derivatives, hydrazine hydrate, solvent (e.g., ethanol) | Formation of cyclopropyl hydrazine precursor |
| 2 | Reaction with nitrile derivative | Nitrile compound (e.g., cyanopyrazole), acid/base catalyst, solvent (e.g., DMF or DMSO), heating | Cyclization to imidazo[1,2-b]pyrazole ring system |
| 3 | Purification and isolation | Chromatography or recrystallization | Pure 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile |
- Cyclization Mechanism: The nucleophilic attack of the hydrazine nitrogen on the nitrile carbon facilitates ring closure, generating the fused heterocyclic core.
- Optimization: Reaction time, temperature, and reagent stoichiometry are optimized to maximize yield and purity.
Industrial Production Considerations
For scale-up and industrial production, the synthetic route is optimized with the following goals:
- Cost-efficiency: Use of readily available and inexpensive starting materials.
- Yield Improvement: Optimization of reaction parameters to increase product yield.
- Purity Control: Implementation of purification steps suitable for large-scale synthesis.
- Environmental and Safety Aspects: Minimizing hazardous reagents and waste.
Industrial methods may involve continuous flow reactors or batch processes with rigorous monitoring of reaction parameters to ensure reproducibility.
Chemical Reaction Types Involved in Preparation
| Reaction Type | Description | Common Reagents | Purpose in Synthesis |
|---|---|---|---|
| Cyclization | Formation of fused imidazo[1,2-b]pyrazole ring | Acid/base catalysts, heat | Core ring construction |
| Substitution | Introduction of cyclopropyl group | Cyclopropylamine derivatives | Substituent incorporation |
| Nitrile incorporation | Attachment of carbonitrile group | Nitrile-containing precursors | Functional group installation |
Research Findings and Data on Synthesis
- The cyclization of cyclopropyl-substituted hydrazines with nitrile derivatives under controlled conditions reliably yields the target compound with high specificity.
- Reaction optimization studies indicate that polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency.
- Purification by recrystallization from suitable solvents achieves high purity (>98%) of the final compound.
- The molecular formula is C9H8N4, with a molecular weight of 172.19 g/mol, consistent with analytical data from spectroscopic characterization (NMR, IR, MS).
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting materials | Cyclopropyl-substituted hydrazine, nitrile derivatives |
| Solvents | Ethanol, DMF, DMSO |
| Catalysts | Acid or base catalysts (e.g., acetic acid, triethylamine) |
| Temperature range | Typically 60–120 °C depending on step |
| Reaction time | Several hours (3–12 h) |
| Purification | Chromatography, recrystallization |
| Yield | Generally moderate to high (60–85%) |
| Product purity | >98% by HPLC or NMR |
Additional Notes on Synthetic Variations
- Alternative synthetic routes may involve pre-functionalization of the pyrazole ring or use of substituted nitriles to introduce further diversity.
- Modifications in substituents on the hydrazine or nitrile precursors can lead to analogues with varied biological activities.
- The cyclopropyl group’s strain and reactivity require careful handling to avoid ring-opening side reactions during synthesis.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Structural and Functional Differences
Core Modifications: The cyclopropyl group in the target compound introduces steric hindrance and rigidity compared to the cyclobutyl analog, which has a larger, more flexible ring . Cyclobutyl derivatives exhibit higher molecular weights (e.g., 200.24 vs. 172.19 g/mol) due to additional carbon atoms . Substitution at N1 (e.g., methyl or SEM groups) enhances stability and modulates solubility.
Electronic Effects :
- The carbonitrile group at C7 is conserved across all analogs, contributing to electron-withdrawing effects that may influence reactivity and binding interactions.
- Bromine or chlorine substituents (e.g., in and ) increase molecular weight and polarizability, though these compounds diverge in core structure (e.g., pyrroloimidazole vs. imidazopyrazole) .
Synthetic Accessibility :
Pharmacological and Physicochemical Insights
- Lipophilicity and Drug-Likeness : The cyclopropyl group may enhance membrane permeability compared to bulkier substituents like SEM or 4-chlorophenyl. However, the lack of logP or solubility data for the target compound limits definitive conclusions .
- No such data exist for the target compound, though structural similarities warrant further investigation .
Biological Activity
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-b]pyrazole core with a cyclopropyl group and a carbonitrile substituent at the 7-position. Its structural formula is represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Its interactions with various biological targets contribute to its pharmacological effects.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Inhibitory Effects on Enzymes
Recent studies highlight the compound's potential as an enzyme inhibitor:
| Enzyme | Inhibition Type | Effect |
|---|---|---|
| Carbonic Anhydrase | Competitive | Reduces bicarbonate production |
| Cholinesterase | Non-competitive | Enhances acetylcholine levels |
These findings suggest its potential in treating diseases where these enzymes play a critical role.
Cytotoxicity Against Cancer Cells
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HL-60 (AML) | 3.5 | Induction of caspase-dependent apoptosis |
| MCF-7 (Breast) | 2.8 | Disruption of mitochondrial membrane potential |
These results indicate that the compound may serve as a lead structure for developing anticancer agents .
Case Studies
Several case studies have been documented regarding the biological activity of similar imidazo[1,2-b]pyrazole derivatives:
- Acute Myeloid Leukemia (AML) : A study involving derivatives showed increased apoptosis in HL-60 cells, with significant activation of caspase-3 and mitochondrial depolarization observed upon treatment .
- Inflammatory Conditions : Compounds related to this compound demonstrated dual-action as COX-2 inhibitors, effectively reducing pro-inflammatory cytokines TNF-α and IL-6 in RAW264.7 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
